molecular formula C16H12O4 B8714798 7-Hydroxy-3-(4-hydroxyphenyl)-5-methyl-4H-chromen-4-one CAS No. 62845-21-0

7-Hydroxy-3-(4-hydroxyphenyl)-5-methyl-4H-chromen-4-one

Cat. No.: B8714798
CAS No.: 62845-21-0
M. Wt: 268.26 g/mol
InChI Key: ZFXNZUXWWQPTCC-UHFFFAOYSA-N
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Description

4’,7-Dihydroxy-5-methylisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants Isoflavones are known for their diverse biological activities and potential health benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,7-Dihydroxy-5-methylisoflavone typically involves several steps starting from readily available precursors. One common method involves the use of 4-chromenone as a starting material. The synthesis includes chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone containing a C7-benzyloxy group . Thin-layer chromatography is often used to monitor the progress of the reaction .

Industrial Production Methods

Industrial production methods for 4’,7-Dihydroxy-5-methylisoflavone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’,7-Dihydroxy-5-methylisoflavone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4’,7-Dihydroxy-5-methylisoflavone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,7-Dihydroxy-5-methylisoflavone is unique due to its specific hydroxyl and methyl group positions, which confer distinct biological activities and chemical reactivity. Its selective agonism at ER-β and interaction with PPAR-gamma highlight its potential therapeutic applications .

Properties

CAS No.

62845-21-0

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-5-methylchromen-4-one

InChI

InChI=1S/C16H12O4/c1-9-6-12(18)7-14-15(9)16(19)13(8-20-14)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3

InChI Key

ZFXNZUXWWQPTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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